molecular formula C15H16N2O3S B14948446 (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Cat. No.: B14948446
M. Wt: 304.4 g/mol
InChI Key: PQKGCBWYWSVVFC-LDCSIKRNSA-N
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Description

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 3-ethyl-2-thioxo-4-thiazolidinone in the presence of an ethylating agent. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or acetonitrile, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the thiazolidinone ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted thiazolidinones.

Scientific Research Applications

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
  • (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(methylimino)-1,3-thiazolidin-4-one

Uniqueness

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is unique due to its specific substituents and the resulting chemical and biological properties

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H16N2O3S/c1-3-16-15-17(4-2)14(18)13(21-15)8-10-5-6-11-12(7-10)20-9-19-11/h5-8H,3-4,9H2,1-2H3/b13-8+,16-15?

InChI Key

PQKGCBWYWSVVFC-LDCSIKRNSA-N

Isomeric SMILES

CCN=C1N(C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1)CC

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CC3=C(C=C2)OCO3)S1)CC

Origin of Product

United States

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